3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazolo[1,5-a]pyrimidine core, with an aldehyde functional group at the 6-position. The presence of these structural features makes it a versatile scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
These include histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present on the pyrazolo[1,5-a]pyrimidine molecule .
Result of Action
Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.
Scientific Research Applications
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to the presence of the pyridine ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents with specific target selectivity and improved pharmacokinetic properties .
Properties
IUPAC Name |
3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGFENNSQIJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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